molecular formula C19H17N3O4S2 B2792103 N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170440-27-3

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2792103
CAS No.: 1170440-27-3
M. Wt: 415.48
InChI Key: DUGFKOIQOIQAHI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the phenylamine with methylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the thiazole derivative with the sulfonylated phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
  • N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylate
  • N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and sulfonylated phenylamine moiety are particularly noteworthy for their potential interactions with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-12(23)13-4-3-5-15(10-13)20-18(24)17-11-27-19(22-17)21-14-6-8-16(9-7-14)28(2,25)26/h3-11H,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGFKOIQOIQAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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